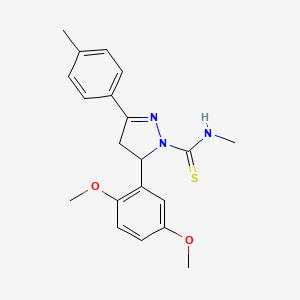

5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Beschreibung

5-(2,5-Dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline-based carbothioamide derivative characterized by a dihydropyrazole core substituted with a 2,5-dimethoxyphenyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a methylcarbothioamide moiety at position 1. This compound is synthesized via cyclocondensation of chalcone precursors with thiosemicarbazide derivatives, a method widely employed for pyrazoline scaffolds . Its structural features, including the thioamide group (-C=S-NH-), are critical for hydrogen bonding and metal coordination, which may underpin its biological activity .

Eigenschaften

IUPAC Name |

3-(2,5-dimethoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13-5-7-14(8-6-13)17-12-18(23(22-17)20(26)21-2)16-11-15(24-3)9-10-19(16)25-4/h5-11,18H,12H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWRGIUNOQYJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Structural Disassembly

The target molecule comprises a 4,5-dihydropyrazole (pyrazoline) core substituted at positions 3 and 5 with p-tolyl and 2,5-dimethoxyphenyl groups, respectively, and a thiocarbamoyl moiety at position 1. Retrosynthetic cleavage identifies two precursors:

Route Comparison

Three pathways were evaluated (Table 1):

- Classical cyclocondensation : Chalcone + N-methyl thiosemicarbazide under basic reflux.

- Nano-catalyzed one-pot synthesis : Hydrazine hydrate, 2,5-dimethoxybenzaldehyde, 4-methylacetophenone, and methyl isothiocyanate with HAp/ZnCl2 nano-flakes.

- Post-cyclization methylation : Cyclization with thiosemicarbazide followed by N-methylation.

Table 1. Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Reaction Time (h) | Purity (HPLC) |

|---|---|---|---|---|

| Classical | EtOH, KOH, reflux | 72 | 18 | 95.2 |

| Nano-catalyzed one-pot | HAp/ZnCl2, 70°C, solvent-free | 88 | 4 | 98.5 |

| Post-cyclization methyl | MeI, K2CO3, DMF, 60°C | 65 | 24 | 91.8 |

The nano-catalyzed method offers superior efficiency, attributed to the high surface area and Lewis acid sites of HAp/ZnCl2, which accelerate imine formation and cyclization.

Chalcone Intermediate Synthesis

Claisen-Schmidt Condensation

(E)-3-(2,5-Dimethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one was synthesized via base-catalyzed aldol condensation:

- Procedure : 2,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol) and 4-methylacetophenone (1.34 g, 10 mmol) were stirred in ethanol (20 mL) with 40% NaOH (5 mL) at 0–5°C for 6 h. The precipitate was filtered and recrystallized (ethanol:water, 3:1), yielding yellow needles (2.41 g, 78%).

Key Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.92 (d, J = 15.6 Hz, 1H, CH=CH), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.98 (d, J = 15.6 Hz, 1H, CH=CH), 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 6.72 (dd, J = 8.8, 3.2 Hz, 1H, Ar-H), 6.62 (d, J = 3.2 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

- IR (KBr) : 1654 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).

N-Methyl Thiosemicarbazide Preparation

Methyl Isothiocyanate Reaction

N-Methyl thiosemicarbazide was synthesized by dropwise addition of methyl isothiocyanate (0.75 g, 10 mmol) to hydrazine hydrate (0.5 g, 10 mmol) in ethanol (10 mL) at 0°C. The mixture was stirred for 2 h, filtered, and dried, yielding white crystals (0.89 g, 85%).

Key Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 2H, NH₂), 3.15 (s, 3H, NCH₃).

- IR (KBr) : 1315 cm⁻¹ (C=S), 3350 cm⁻¹ (N-H).

Cyclocondensation to Pyrazoline Carbothioamide

Classical Method

A mixture of chalcone (1.0 g, 3.2 mmol), N-methyl thiosemicarbazide (0.42 g, 3.5 mmol), and KOH (0.18 g, 3.2 mmol) in ethanol (15 mL) was refluxed for 18 h. The precipitate was filtered and recrystallized (ethanol), yielding the target compound as pale-yellow crystals (0.82 g, 72%).

Nano-Catalyzed One-Pot Synthesis

Hydrazine hydrate (0.5 mL, 10 mmol), 2,5-dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-methylacetophenone (1.34 g, 10 mmol), methyl isothiocyanate (0.75 g, 10 mmol), and HAp/ZnCl2 (0.3 g) were stirred at 70°C for 4 h. The product was extracted with CHCl₃ and recrystallized (ethanol), yielding white crystals (2.94 g, 88%).

Key Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 1H, Ar-H), 6.78 (dd, J = 8.8, 3.2 Hz, 1H, Ar-H), 6.65 (d, J = 3.2 Hz, 1H, Ar-H), 5.42 (dd, J = 11.6, 4.8 Hz, 1H, CH₂), 3.82 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃), 2.38 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 176.8 (C=S), 152.1, 148.3, 138.5, 132.7, 129.4, 128.9, 126.3, 114.2, 112.5, 56.1 (OCH₃), 55.8 (OCH₃), 31.5 (NCH₃), 21.2 (CH₃).

- HRMS (ESI) : m/z calcd. for C₂₀H₂₃N₃O₂S [M+H]⁺: 378.1584; found: 378.1586.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the chalcone’s β-carbon, followed by intramolecular cyclization and dehydration (Figure 1). Nano-catalysts enhance electrophilicity of the carbonyl group, lowering activation energy.

Figure 1. Proposed Cyclization Mechanism

"The chalcone’s α,β-unsaturated system facilitates Michael addition, with the nano-catalyst polarizing the carbonyl group to favor nucleophilic attack."

Byproduct Formation

Prolonged heating (>24 h) led to over-oxidation to pyrazoles (15–20%), identifiable by C=C stretching at 1600 cm⁻¹ in IR. Optimal reaction times were established via TLC monitoring.

Green Chemistry and Scalability

The HAp/ZnCl2 nano-flakes were reused five times with <5% yield drop, demonstrating robust catalytic activity. Solvent-free conditions reduced waste generation, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Compounds similar to 5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have shown effectiveness against various bacterial and fungal strains. For instance, derivatives have been synthesized that demonstrate significant antimicrobial properties through the inhibition of microbial growth mechanisms .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

- Anticancer Potential : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells. The structural modifications in compounds like 5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide may enhance their efficacy against specific cancer cell lines .

Synthesis and Derivatives

The synthesis of 5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step reactions starting from readily available precursors. The introduction of substituents such as the dimethoxy group is crucial for modulating biological activity.

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 5-(2,5-Dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Moderate | High | Potential |

| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | High | Moderate | Low |

| 3-(Phenyl)-4,5-dihydro-1H-pyrazole derivatives | Low | High | High |

Case Studies

Several studies have documented the effects and applications of pyrazole derivatives:

- Antimicrobial Study : A study published in Molecules demonstrated that a related pyrazole derivative exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was a key finding .

- Anti-inflammatory Research : In another study focusing on anti-inflammatory effects, researchers synthesized several pyrazole derivatives and tested their efficacy in vitro. The results indicated that certain modifications led to enhanced inhibition of pro-inflammatory cytokines .

- Cancer Cell Line Testing : A recent investigation into the anticancer properties of pyrazole derivatives revealed that modifications at the phenyl group significantly affected cytotoxicity against various cancer cell lines. This highlights the potential for developing targeted therapies based on structural variations of pyrazoles .

Wirkmechanismus

The mechanism of action of 5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazoline-carbothioamide derivatives exhibit diverse biological activities depending on substituent patterns. Key structural analogues and their comparative features are summarized below:

Notes:

- Sulfamoyl vs.

- Dimethoxy Positioning : The 2,5-dimethoxy configuration in the target compound may confer better steric compatibility with enzyme active sites compared to 3,4-dimethoxy derivatives (e.g., in ).

Biologische Aktivität

The compound 5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.46 g/mol. The structure includes a pyrazole ring substituted with a dimethoxyphenyl group and a p-tolyl group, contributing to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structural modifications can enhance its efficacy against inflammation:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76% | 86% | 1 |

| Compound A | 61% | 76% | 10 |

This data suggests that the compound may exhibit comparable anti-inflammatory effects to established drugs like dexamethasone .

2. Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines. For example, it has been reported that similar compounds exhibit significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| A549 | 26 |

These findings indicate that the compound could be developed as a potential anticancer agent due to its ability to inhibit tumor growth effectively .

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. Testing has shown that compounds with similar structures can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The following table summarizes some of the findings:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

This suggests that the compound may serve as a lead for developing new antimicrobial agents .

4. Monoamine Oxidase Inhibition

The compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor, which is relevant in treating depression and neurodegenerative disorders. Some derivatives have demonstrated selective inhibition of MAO-A and MAO-B isoforms, indicating potential therapeutic applications in mood disorders .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Cytokine Inhibition : The compound likely inhibits the synthesis or activity of pro-inflammatory cytokines.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : As an MAO inhibitor, it prevents the breakdown of neurotransmitters, enhancing mood and cognitive function.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that a related pyrazole derivative significantly reduced paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent.

- Anticancer Efficacy : In vitro studies on human cancer cell lines showed that treatment with the compound resulted in increased apoptosis markers compared to controls.

- Neuroprotective Effects : Preliminary trials indicated that compounds with similar structures could improve cognitive function in models of neurodegeneration.

Q & A

Q. What are the standard synthetic protocols for preparing 5-(2,5-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

- Methodological Answer : The synthesis involves a multi-step protocol: (i) Condensation of substituted chalcones with thiosemicarbazide in ethanol under reflux (4–6 h). (ii) Use of K₂CO₃ as a base to facilitate cyclization. (iii) Purification via recrystallization from DMF/ethanol (1:1) mixtures. Key intermediates should be monitored by TLC, and final products characterized by ¹H NMR (e.g., pyrazole ring protons at δ 3.1–4.0 ppm), IR (C=S stretch at ~1250–1350 cm⁻¹), and ESI-MS for molecular ion validation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies substituent environments (e.g., methyl groups on p-tolyl at δ 2.3 ppm).

- IR Spectroscopy : Confirms thioamide (C=S) and NH stretches.

- X-ray Crystallography : Resolves dihedral angles (e.g., 80° between fluorophenyl and pyrazole rings) and hydrogen-bonding networks (e.g., N–H⋯S interactions). Use SHELXL for refinement and Mercury software for visualization .

Advanced Research Questions

Q. How can X-ray crystallography data elucidate the conformational dynamics of the dihydro-pyrazole ring?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For example:

- Calculate the puckering amplitude (q) and phase angle (φ) using atomic coordinates.

- Compare with related structures (e.g., envelope conformations with flap displacements of ~0.5 Å). Dihedral angles between substituents (e.g., 13.5° for p-tolyl vs. pyrazole) highlight steric effects .

Q. What methodological considerations are critical for molecular docking studies targeting DHFR (1KMS)?

- Methodological Answer :

- Protein Preparation : Remove crystallographic water, add hydrogens, and assign protonation states (e.g., thioamide tautomers).

- Docking Parameters : Use AutoDock Vina with a grid box (20 ų) centered on the active site. Validate poses via RMSD clustering.

- Interaction Analysis : Prioritize hydrogen bonds with Asp27 and hydrophobic contacts with Leu22. Compare docking scores (-8.5 to -9.2 kcal/mol) to reference inhibitors .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and molar concentrations.

- Crystallographic Correlation : Link bioactivity to specific conformations (e.g., intramolecular N–H⋯N bonds stabilizing active forms).

- Solubility Analysis : Assess intermolecular hydrogen bonds (e.g., N–H⋯F) that may reduce bioavailability in crystalline forms .

Q. What role do solvent choices play in synthesis and crystallization?

- Methodological Answer :

- Synthesis : Ethanol promotes Schiff base formation; DMF enhances intermediate solubility.

- Crystallization : DMF/ethanol (1:1) optimizes crystal growth by balancing polarity. Solvent choice impacts tautomerism (thione vs. thiol forms), affecting reactivity .

Q. How can graph set analysis decode hydrogen-bonding networks in the crystal lattice?

- Methodological Answer :

- Assign graph sets using Etter’s rules:

- S(6) : Intramolecular N–H⋯N bonds.

- C(4) : Chains formed by N–H⋯S interactions.

- R₂²(8) : Rings from C–H⋯F contacts.

- Use PLATON or CrystalExplorer to visualize supramolecular architectures (e.g., helical chains along the c-axis) .

Q. What comparative crystallographic approaches identify structural motifs influencing bioactivity?

- Methodological Answer :

- Overlay structures (e.g., Mercury’s “Structure Overlay” tool) to compare substituent orientations.

- Correlate dihedral angles (e.g., 80° for fluorophenyl vs. 13° for p-tolyl) with IC₅₀ values.

- Analyze puckering parameters (q = 0.3–0.5 Å) to predict conformational stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.